(4-Ethenylphenyl)methyl 2-methylprop-2-enoate
Overview
Description
. This compound is characterized by the presence of a vinyl group attached to a benzene ring, which is further connected to a methacrylate ester. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenyl)methyl 2-methylprop-2-enoate typically involves the reaction of 4-vinylbenzyl chloride with potassium methacrylate . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
4-vinylbenzyl chloride+potassium methacrylate→(4-Ethenylphenyl)methyl 2-methylprop-2-enoate
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize efficiency and minimize waste. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(4-Ethenylphenyl)methyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Polymerization: The vinyl group allows for polymerization reactions, forming polymers with various applications.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Addition: The double bonds in the vinyl and methacrylate groups can participate in addition reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Addition: Catalysts such as palladium or platinum are used to facilitate addition reactions.
Major Products
Polymers: The polymerization of this compound results in the formation of polymers with applications in coatings, adhesives, and resins.
Substituted Derivatives: Electrophilic substitution reactions yield various substituted benzyl methacrylates.
Scientific Research Applications
(4-Ethenylphenyl)methyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialty polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential in creating drug-eluting stents and other medical implants.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (4-Ethenylphenyl)methyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The vinyl and methacrylate groups participate in radical polymerization, leading to the formation of stable polymers. These polymers exhibit unique mechanical and chemical properties, making them suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: A simpler methacrylate ester used in the production of polymethyl methacrylate (PMMA).
Ethyl methacrylate: Another methacrylate ester with similar polymerization properties.
Butyl methacrylate: Used in the production of flexible and impact-resistant polymers.
Uniqueness
(4-Ethenylphenyl)methyl 2-methylprop-2-enoate is unique due to the presence of the vinylbenzyl group, which imparts distinct chemical reactivity and allows for the formation of specialized polymers. This compound’s ability to undergo various chemical reactions and form high-performance materials sets it apart from other methacrylate esters .
Properties
IUPAC Name |
(4-ethenylphenyl)methyl 2-methylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-4-11-5-7-12(8-6-11)9-15-13(14)10(2)3/h4-8H,1-2,9H2,3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVHJARVSMLXLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC=C(C=C1)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564121 | |
Record name | (4-Ethenylphenyl)methyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99413-45-3 | |
Record name | (4-Ethenylphenyl)methyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.